molecular formula C13H19NO B6227253 4-amino-1-benzylcyclohexan-1-ol CAS No. 1520057-26-4

4-amino-1-benzylcyclohexan-1-ol

Cat. No.: B6227253
CAS No.: 1520057-26-4
M. Wt: 205.3
InChI Key:
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Description

4-amino-1-benzylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with an amino group at the 4-position and a benzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-benzylcyclohexan-1-ol typically involves the reduction of a corresponding ketone or the amination of a cyclohexanol derivative. One common method is the catalytic hydrogenation of 4-benzylidenecyclohexanone in the presence of ammonia or an amine source. This reaction is often carried out under mild conditions using a palladium or platinum catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-benzylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted cyclohexane derivatives.

Scientific Research Applications

4-amino-1-benzylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-1-benzylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-cyclohexanol: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    1-benzyl-4-hydroxycyclohexane: Similar structure but lacks the amino group, affecting its biological activity.

    4-amino-1-phenylcyclohexan-1-ol: Contains a phenyl group instead of a benzyl group, leading to variations in steric and electronic effects.

Uniqueness

4-amino-1-benzylcyclohexan-1-ol is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1520057-26-4

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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